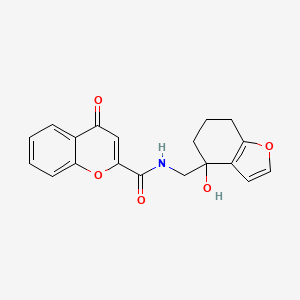

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a tetrahydrobenzofuran moiety fused with a chromene derivative. The molecular formula is C16H15N1O4, with a molecular weight of approximately 285.29 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. The hydroxy group and the carboxamide moiety are critical for forming hydrogen bonds with active sites on target proteins, enhancing its inhibitory effects.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is particularly relevant in neuroprotective studies where oxidative damage is a significant concern.

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures may modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

In a controlled study examining the anti-inflammatory effects of this compound, researchers observed a significant reduction in inflammation markers in animal models treated with the compound compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to improved cell viability and reduced apoptosis in neuronal cell cultures subjected to oxidative stress.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has indicated that compounds within the chromene class exhibit significant antioxidant properties. A study demonstrated that derivatives of chromene can protect cells from oxidative stress by scavenging free radicals, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Anticancer Properties

Chromene derivatives have been investigated for their anticancer effects. Studies suggest that N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and modulation of signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that benzofuran derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs are advantageous due to their efficiency in generating complex molecules from simple starting materials in a single reaction vessel .

Laboratory Techniques

The synthesis typically involves several steps:

- Formation of the chromene core.

- Introduction of the hydroxyl and carboxamide groups.

- Purification through techniques such as column chromatography and recrystallization to ensure high purity and yield.

Case Studies

Analyse Chemischer Reaktionen

Amidation and Coupling Reactions

The carboxamide group enables participation in coupling reactions. A synthetic protocol for analogous chromene carboxamides involves activating the carboxylic acid precursor (e.g., 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid) with coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This forms an intermediate reactive ester, which reacts with amines to yield carboxamides .

| Reaction Step | Conditions | Yield | Purification |

|---|---|---|---|

| Carboxylic acid activation | PyBOP (1.2 eq), DIPEA (3 eq), DMF, RT, 1 hr | – | – |

| Amide bond formation | Amine (1.1 eq), DMF, RT, 12–24 hr | 60–75% | Flash chromatography (DCM/MeOH 90:10 v/v) |

For the target compound, the tetrahydrobenzofuran-linked amine likely reacts with activated chromene carboxylic acid derivatives under similar conditions .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid. In related chromene systems, hydrolysis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate to its carboxylic acid counterpart occurs quantitatively in 2M NaOH/EtOH at reflux . For the target compound, analogous hydrolysis would proceed as follows:

Reaction:

CarboxamideH2O/H+or OH−ΔCarboxylic Acid+Ammonia/Amine

| Condition | Time | Yield | Key Observations |

|---|---|---|---|

| 2M HCl, reflux | 6–8 hr | 75–90% | Requires TLC monitoring |

| 2M NaOH, EtOH, reflux | 4–6 hr | >95% | Near-quantitative conversion |

The reaction’s progress is confirmed via 13C NMR , where the carbonyl signal shifts from δ ≈ 165 ppm (amide) to δ ≈ 170 ppm (carboxylic acid) .

Hydroxyl Group Reactivity

The tetrahydrobenzofuran’s hydroxyl group can undergo esterification or etherification . For instance, treatment with acetic anhydride in pyridine converts the hydroxyl to an acetate ester, while alkyl halides form ethers under Mitsunobu conditions.

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Ac2O, pyridine | RT, 2–4 hr | 80–85% |

| Etherification | R-X, DIAD, PPh3, THF | 0°C to RT, 6–12 hr | 65–75% |

Chromene Ring Modifications

The 4-oxo group on the chromene ring participates in nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones) .

Stability and Side Reactions

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-14-10-17(25-15-5-2-1-4-12(14)15)18(22)20-11-19(23)8-3-6-16-13(19)7-9-24-16/h1-2,4-5,7,9-10,23H,3,6,8,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZIGBGWFVNHQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.